

Fomesafen: A Comprehensive Technical Review of its Molecular Structure and Chemical Characteristics

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Compound of Interest

Compound Name: *Fomesafen*

Cat. No.: *B1673529*

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Abstract

Fomesafen, a member of the diphenylether class of herbicides, is a critical tool in modern agriculture for the selective post-emergence control of broadleaf weeds.[1][2] Its efficacy is rooted in its specific mode of action, which involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a key component in the chlorophyll and heme biosynthesis pathways in plants.[2][3] This inhibition leads to a cascade of cytotoxic events, culminating in rapid plant tissue degradation.[2] This technical guide provides an in-depth analysis of the molecular structure and chemical properties of **fomesafen**, along with its mechanism of action, synthesis, and analytical methodologies.

Molecular Structure

Fomesafen is an organic compound with the systematic IUPAC name 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide.[4] Its molecular formula is $C_{15}H_{10}ClF_3N_2O_6S$. [1][4][5] The structure is characterized by a diphenyl ether linkage, with one phenyl ring substituted with chlorine and a trifluoromethyl group, and the other bearing a nitro group and an N-sulfonylcarboxamide functional group.[4]

Identifier	Value
IUPAC Name	5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide[4]
CAS Number	72178-02-0[4]
Molecular Formula	C ₁₅ H ₁₀ ClF ₃ N ₂ O ₆ S[1][4][5]
SMILES	CS(=O)(=O)NC(=O)c1cc(ccc1--INVALID-LINK--[O-])Oc2ccc(cc2Cl)C(F)(F)F[6]
InChIKey	BGZZWXTVIYUUEY-UHFFFAOYSA-N[6]

Chemical and Physical Properties

Fomesafen is a white crystalline solid at room temperature.[4][7] Its chemical and physical properties are summarized in the table below.

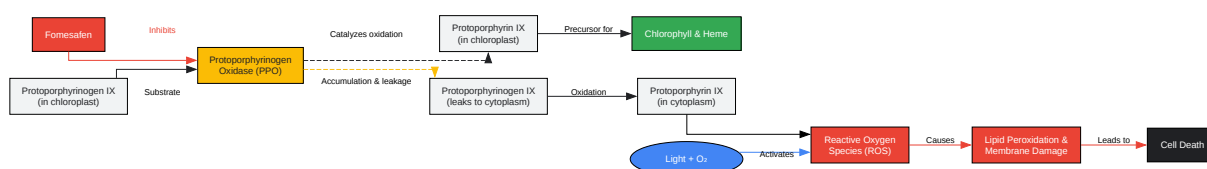
Property	Value	Source
Molecular Weight	438.76 g/mol	[4][5]
Melting Point	220-221 °C	[7]
Water Solubility	50 mg/L (for acid form)	[8]
Water Solubility	600,000 mg/L (for sodium salt)	[8]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	60 - 68 mL/g	[2][8]
Soil Persistence (Half-life)	63 - 527 days	[2][9]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The herbicidal activity of **fomesafen** stems from its potent inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] PPO is a critical enzyme in the tetrapyrrole

biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[10] PPIX is a precursor for both chlorophyll and heme.

Inhibition of PPO by **fomesafen** leads to the accumulation of PPGIX within the plant cells.[10] This excess PPGIX leaks from the chloroplasts into the cytoplasm, where it is rapidly oxidized to PPIX.[10] Cytoplasmic PPIX, in the presence of light and oxygen, acts as a powerful photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen.[1][10] These highly reactive ROS cause rapid peroxidation of membrane lipids, leading to the disruption of cell membranes, loss of cellular integrity, and ultimately, cell death and necrosis of the plant tissue.[1][2]

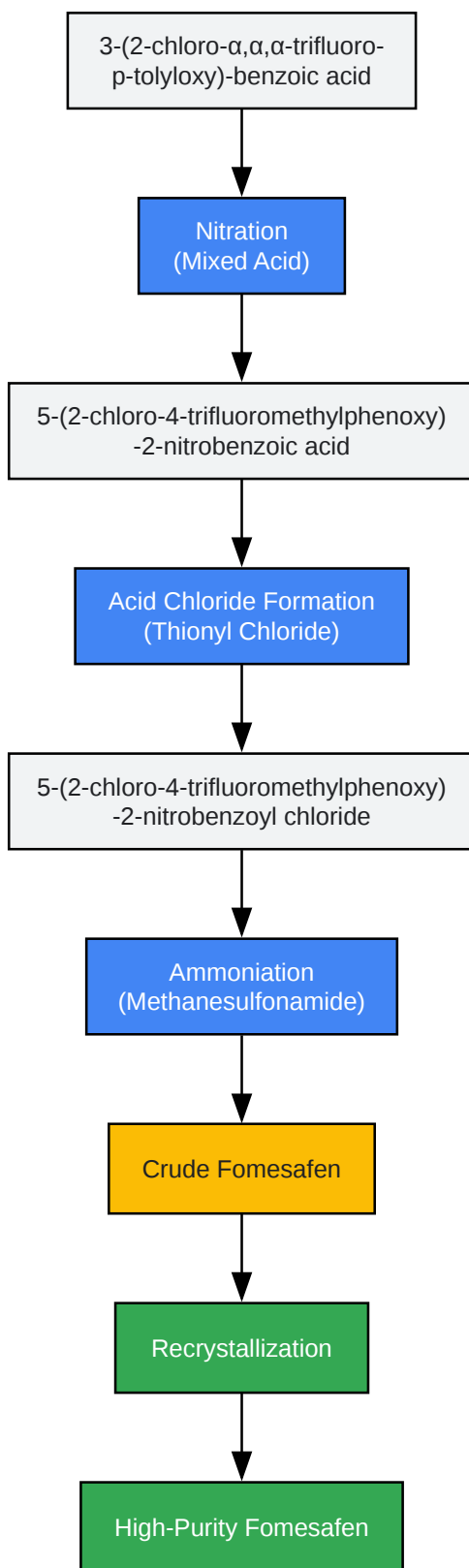


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Figure 1: Fomesafen's mechanism of action via PPO inhibition.

Synthesis of Fomesafen

The commercial synthesis of **fomesafen** is a multi-step process. A common pathway involves the reaction of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride.[11][12] This intermediate is then reacted with methanesulfonamide in the presence of a base like pyridine to yield crude **fomesafen**, which is subsequently purified by recrystallization.[11][12]



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Figure 2: Generalized workflow for the synthesis of **fomesafen**.

Experimental Protocols

Synthesis of Fomesafen (Illustrative Laboratory Scale)

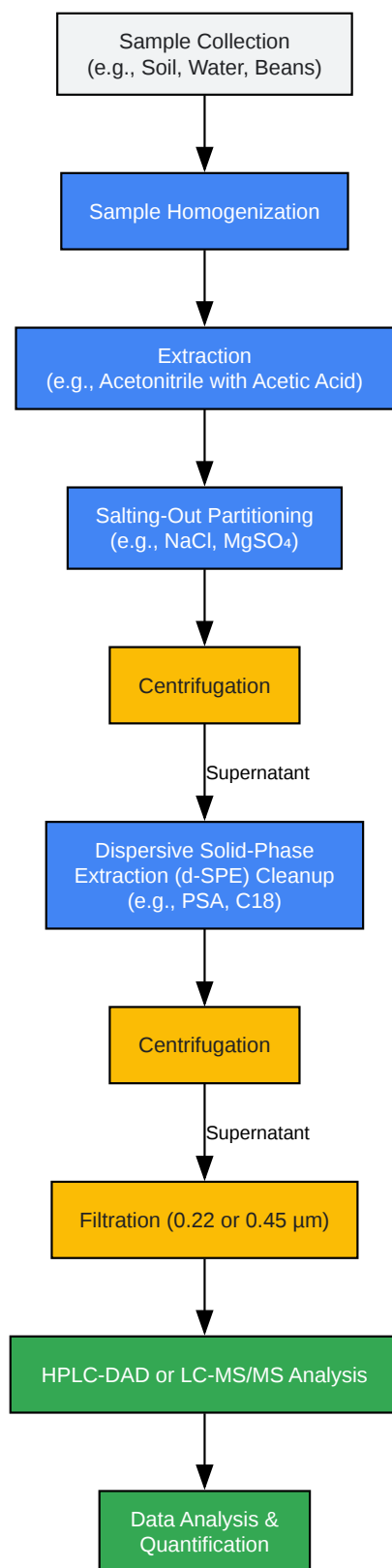
This protocol is a generalized representation based on described synthesis routes.[\[11\]](#)[\[12\]](#)

- **Acid Chloride Formation:** 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid is refluxed with an excess of thionyl chloride for approximately 90 minutes.
- **Solvent Removal:** Excess thionyl chloride is removed under vacuum.
- **Amide Formation:** The resulting acid chloride is dissolved in dry pyridine. Methanesulfonamide is added, and the mixture is stirred at room temperature overnight.
- **Work-up:** The pyridine is removed under vacuum. The residue is treated with 2-molar hydrochloric acid and extracted with diethyl ether.
- **Purification:** The ether extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated under vacuum. The resulting solid is recrystallized from a suitable solvent like isopropanol to yield pure **fomesafen**.

Analytical Determination of Fomesafen Residues

The following outlines a general workflow for the analysis of **fomesafen** in environmental or biological samples, based on established methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by High-Performance Liquid Chromatography (HPLC).

[\[13\]](#)[\[14\]](#)[\[15\]](#)



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Figure 3: Generalized workflow for **fomesafen** residue analysis.

Protocol Steps:

- **Sample Preparation:** A representative sample (e.g., 10-20 g) is homogenized.
- **Extraction:** The sample is extracted with a suitable solvent, often acetonitrile, sometimes acidified with acetic acid to improve recovery.[13]
- **Partitioning:** Salts such as sodium chloride and magnesium sulfate are added to induce phase separation.
- **Centrifugation:** The mixture is centrifuged to separate the organic and aqueous layers.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the supernatant is transferred to a tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences) and centrifuged.
- **Final Extract Preparation:** The supernatant is filtered through a syringe filter (e.g., 0.22 or 0.45 μm) into an autosampler vial.
- **Instrumental Analysis:** The extract is analyzed by HPLC coupled with a Diode-Array Detector (DAD) or a mass spectrometer (MS/MS) for detection and quantification.[13][14]

Conclusion

Fomesafen's efficacy as a selective herbicide is a direct consequence of its well-defined molecular structure and chemical properties, which facilitate its specific interaction with the PPO enzyme. Understanding these core characteristics is paramount for its effective and safe use in agriculture, for developing new analogues with improved properties, and for monitoring its environmental fate. The provided methodologies for synthesis and analysis serve as a foundation for further research and development in the field of crop protection.

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